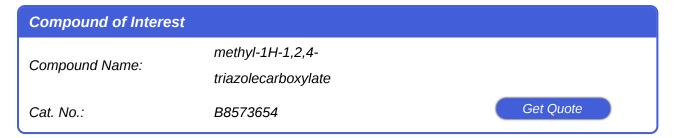


Methyl-1H-1,2,4-triazole-3-carboxylate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin. This technical guide provides an in-depth exploration of its discovery and history, detailed synthetic methodologies with experimental protocols, and a summary of its known biological context. While direct biological activity and signaling pathway involvement of the methyl ester itself are not extensively documented, this guide also explores the broader context of 1,2,4-triazole derivatives to provide a comprehensive overview for research and development.

Discovery and History

The history of methyl-1H-1,2,4-triazole-3-carboxylate is intrinsically linked to the development of the 1,2,4-triazole ring system and the subsequent discovery of its therapeutic potential. While the precise date and discoverer of this specific methyl ester are not well-documented in readily available literature, the foundational work on the 1,2,4-triazole scaffold dates back to the late 19th century.

The significance of methyl-1H-1,2,4-triazole-3-carboxylate surged with the invention of Ribavirin, a synthetic nucleoside analogue with potent antiviral activity. This compound serves as the aglycone precursor to Ribavirin, making its efficient synthesis a critical aspect of the



drug's manufacturing process. Consequently, much of the historical and ongoing research on methyl-1H-1,2,4-triazole-3-carboxylate has been in the context of optimizing Ribavirin production.

Physicochemical Properties

A summary of the key physicochemical properties of methyl-1H-1,2,4-triazole-3-carboxylate is presented in the table below.

Property	Value	Reference
CAS Number	4928-88-5	[1]
Molecular Formula	C4H5N3O2	[1]
Molecular Weight	127.10 g/mol	[1]
Appearance	White solid	[2]
Melting Point	196-199 °C	
SMILES	COC(=O)c1nc[nH]n1	
InChI Key	QMPFMODFBNEYJH- UHFFFAOYSA-N	

Synthesis and Experimental Protocols

The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate has evolved to improve safety, yield, and industrial scalability. Early methods often involved diazotization, a process that carries the risk of explosion. More contemporary approaches focus on non-diazotization routes.

Traditional Synthesis via Diazotization

One of the earlier methods for synthesizing the 1,2,4-triazole-3-carboxylic acid core involves the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, followed by esterification.[3] This method, while effective, is often avoided in large-scale production due to the hazardous nature of diazonium salts.[3]

Generalized Reaction Scheme:





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Figure 1. Traditional diazotization synthesis route.

Non-Diazotization Synthesis from Thiosemicarbazide

A safer and more modern approach utilizes thiosemicarbazide and an oxalate derivative, avoiding the hazardous diazotization step.[3]

Experimental Protocol (Adapted from CN103145632B)[4]

- Condensation: Monomethyl oxalyl chloride is reacted with thiosemicarbazide to form monomethyl oxalate monoamide sulfur.
- Cyclization: The intermediate from step 1 undergoes a ring-closing reaction in a lye solution to yield 5-mercapto-triazole-3-carboxylic acid.
- Desulfurization: The mercapto group is removed under acetic acid-hydrogen peroxide conditions.
- Esterification: The resulting 1H-1,2,4-triazole-3-carboxylic acid is esterified with methanol to produce the final product.

Step	Reactants	Reagents/C onditions	Product	Yield	Reference
1-4	Thiosemicarb azide, Monomethyl oxalyl chloride	1. Acid-binding agent; 2. Lye; 3. Acetic acid, H ₂ O ₂ ; 4. Methanol	Methyl-1H- 1,2,4-triazole- 3-carboxylate	Not specified	[4]



Synthesis from Trichloroacetonitrile and Formyl Hydrazine

A three-step synthesis method starting from trichloroacetonitrile and formyl hydrazine has also been developed.[2]

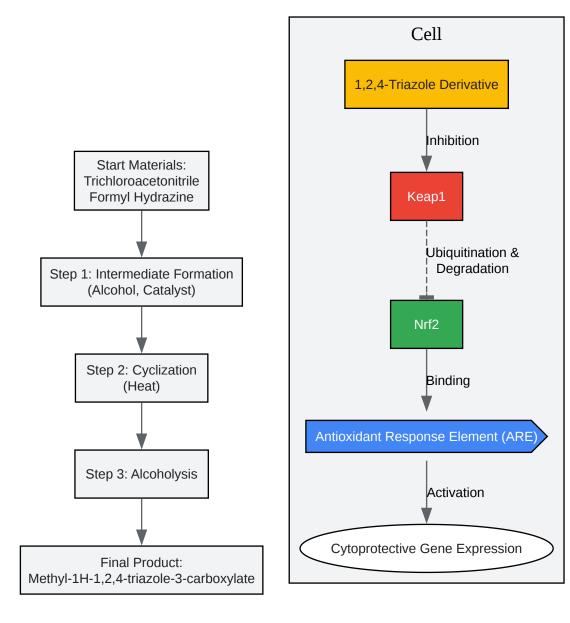
Experimental Protocol (Adapted from CN111808034A)[2]

- Intermediate Formation: Trichloroacetonitrile is reacted with formyl hydrazine to generate an intermediate.
- Cyclization: The intermediate from step 1 undergoes a cyclization reaction.
- Alcoholysis: The cyclized product is subjected to alcoholysis to yield methyl-1H-1,2,4-triazole-3-carboxylate.

Step	Reactants	Reagents/C onditions	Product	Yield	Reference
1-3	Trichloroacet onitrile, Formyl hydrazine	1. Alcohol solvent, catalyst; 2. Heat; 3. Alcohol	Methyl-1H- 1,2,4-triazole- 3-carboxylate	Up to 90.5%	[2]

Workflow for Synthesis from Trichloroacetonitrile:





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